(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol

Chiral Chemistry Enantioselective Synthesis Analytical Chemistry

(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol is a chiral secondary alcohol belonging to the nitro-indanol class. Its structure features a specific (R)-configuration at the C-1 hydroxyl position on the indane ring, with a nitro group at the 4-position.

Molecular Formula C9H9NO3
Molecular Weight 179.175
CAS No. 2058059-33-7
Cat. No. B2963981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol
CAS2058059-33-7
Molecular FormulaC9H9NO3
Molecular Weight179.175
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2/t9-/m1/s1
InChIKeyLZMRRYRIKGREQH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specific Evidence for (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol (CAS 2058059-33-7): Chiral Nitro-Indanol Building Block


(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol is a chiral secondary alcohol belonging to the nitro-indanol class. Its structure features a specific (R)-configuration at the C-1 hydroxyl position on the indane ring, with a nitro group at the 4-position. This compound's value proposition is intrinsically linked to its defined stereochemistry, as it serves as a chiral building block or intermediate for synthesizing more complex, enantiopure molecules in medicinal chemistry and pharmaceutical research.

Why (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol Cannot Be Swapped with Racemic or (1S)-Analogs


The specific (R)-configuration at the C-1 position dictates the compound's utility as a chiral synthon, but direct evidence comparing its performance to the (1S)-enantiomer or racemic mixture in a biological or catalytic system is not present in the public domain. The differentiation is therefore based on its absolute stereochemistry, which can lead to profoundly different outcomes in enantioselective synthesis. Without quantitative, comparator-based evidence from peer-reviewed studies or patents, a scientific or industrial user cannot prioritize this specific enantiomer over its analogs for any defined application based solely on publicly available data.

Scarcity of Quantitative Comparator Data for (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol


Optical Purity as a Fundamental but Unverified Differentiator

A review of vendor technical datasheets for this compound reveals a critical gap: while some commercial sources list an optical rotation value (e.g., [α]D25 = -28 ± 2º (C=1 in DMF)) for similar indanol compounds, no specific experimental optical rotation or enantiomeric excess (ee) data could be found for (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol in the allowed scientific literature or verified vendor documents. This is a critical absent metric that would otherwise quantify its differentiation from the (1S)-enantiomer .

Chiral Chemistry Enantioselective Synthesis Analytical Chemistry

Absence of Head-to-Head Application Data

No primary research papers, patents, or authoritative databases could be found that provide a direct head-to-head comparison of (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol with its (1S)-enantiomer, racemate, or other nitro-indanol analogs in any biological assay, catalytic reaction, or material science application. Claims of its use as an intermediate in pharmaceutical synthesis are made by chemical vendors but are not supported by verifiable, quantitative data in the public domain .

Medicinal Chemistry Pharmacology Organic Synthesis

Constrained Application Scenarios for (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol Based on Available Evidence


Use as a Chiral Synthon Where Stereochemistry is the Primary, Unquantified Driver

The (R)-configuration at the benzylic alcohol position makes this compound a building block for introducing this specific chiral center into a target molecule. However, due to the lack of comparative data, this is a foundational chemical rationale, not an evidence-backed scenario for a specific, high-yielding transformation. Users must verify the enantiopurity upon receipt and conduct their own comparative studies [1].

Potential Intermediate in Pharmaceutical R&D for Nitro-Indane Derivatives

The nitro group at the 4-position offers a synthetic handle for further functionalization (e.g., reduction to an amine, diazotization). The compound could theoretically be used in the synthesis of 4-aminoindanol derivatives, a class found in some bioactive molecules. Nevertheless, no specific synthesis of a known drug substance using this exact enantiomer as a starting material has been documented in the allowed primary literature [1].

Quote Request

Request a Quote for (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.